IYPTNGYTR acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

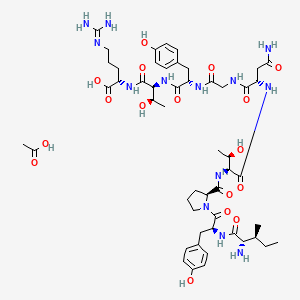

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73N13O15.C2H4O2/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53;1-2(3)4/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54);1H3,(H,3,4)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBGOAPSAXADRL-YVCGPGJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N13O17 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1144.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of IYPTNGYTR Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of the peptide IYPTNGYTR acetate. IYPTNGYTR has been identified as a deamidation-sensitive signature peptide, serving as a key metabolite for monitoring the in vivo biotransformation of Trastuzumab, a monoclonal antibody used in cancer therapy[1][2][3]. The ability to produce high-purity IYPTNGYTR synthetically is crucial for its use as an analytical standard in pharmacokinetic and drug metabolism studies. This document details the protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, peptide cleavage and deprotection, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC), culminating in the preparation of the acetate salt form.

Introduction to IYPTNGYTR

The peptide with the primary sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Arginine (IYPTNGYTR) is a significant catabolite of the therapeutic antibody Trastuzumab. Its detection and quantification in plasma are used to assess the stability and metabolism of the parent drug[4][5]. The asparagine (N) residue in the sequence makes it susceptible to deamidation, a common form of protein degradation, which can impact the biological activity and pharmacokinetics of the therapeutic[3]. Therefore, access to a chemically synthesized and highly purified standard of this compound is essential for the development of robust bioanalytical methods.

This guide outlines the established and reliable methods for producing this peptide, focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy[6][7].

Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble resin support, simplifying the removal of excess reagents and byproducts through simple filtration and washing steps[7][8]. The overall workflow is depicted below.

Caption: Overall workflow for this compound synthesis.

Experimental Protocol: Peptide Chain Assembly

This protocol is based on a 0.1 mmol synthesis scale using a Rink Amide resin to yield a C-terminal amide.

Materials:

-

Rink Amide MBHA Resin (0.4-0.8 mmol/g loading)

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Thr(tBu)-OH

-

Fmoc-Pro-OH

-

Fmoc-Ile-OH

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

-

Resin Swelling: Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g loading) in a reaction vessel. Swell the resin in 5 mL of DMF for 1 hour with gentle agitation. Drain the DMF.

-

Initial Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion for 15 minutes. Drain.

-

Resin Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (0.4 mmol, 259 mg) and 3.9 equivalents of HCTU (0.39 mmol, 161 mg) in 2 mL of DMF.

-

Add 8 equivalents of DIPEA (0.8 mmol, 140 µL) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Fmoc-SPPS Cycle: Repeat the following steps for each subsequent amino acid (Tyr, Gly, Asn, Thr, Pro, Tyr, Ile) in the sequence.

Caption: The core iterative cycle of Fmoc-SPPS.

-

Final Deprotection: After the final amino acid (Fmoc-Ile-OH) is coupled, perform a final Fmoc deprotection cycle (as in step 2).

-

Final Wash: Wash the peptide-resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum for at least 4 hours.

Cleavage, Purification, and Analysis

Experimental Protocol: Cleavage and Deprotection

Materials:

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 92.5%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%), 1,2-Ethanedithiol (EDT, 2.5%). Caution: Work in a fume hood.

-

Cold (-20°C) diethyl ether.

Procedure:

-

Place the dry peptide-resin in the reaction vessel.

-

Add 5 mL of the cleavage cocktail to the resin.

-

Agitate at room temperature for 3 hours. The scavengers (TIS, H₂O, EDT) protect sensitive residues like Tyr, Asn, and Arg from reactive species generated during cleavage[9].

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

-

Add 40 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.

-

Centrifuge at 4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.

-

Dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator.

Experimental Protocol: RP-HPLC Purification

The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC)[10][11].

Materials & Equipment:

-

Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

-

Crude IYPTNGYTR peptide dissolved in a minimal amount of Mobile Phase A.

Procedure:

-

Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column (e.g., 250 x 4.6 mm) to determine the ideal gradient.

-

Preparative Run:

-

Equilibrate the preparative column with 95% A / 5% B.

-

Inject the dissolved crude peptide.

-

Run a linear gradient to elute the peptide. A typical gradient might be 5% to 45% B over 40 minutes.

-

Monitor the elution profile at 220 nm and 280 nm (for Tyrosine).

-

-

Fraction Collection: Collect 2-4 mL fractions across the main peak.

-

Purity Analysis: Analyze each collected fraction using analytical RP-HPLC. Pool fractions that meet the desired purity specification (typically >98%).

Caption: Logical workflow for RP-HPLC purification and analysis.

Experimental Protocol: Salt Exchange and Lyophilization

The purified peptide is in the form of a trifluoroacetate (TFA) salt. Conversion to the acetate salt is often desired for biological applications.

-

Dissolution: Dissolve the pooled, pure TFA-salt peptide fractions in water.

-

Ion Exchange: Pass the solution through an acetate-form anion-exchange column, or perform a repeated lyophilization process from a 0.1 M acetic acid solution.

-

Lyophilization: Freeze the final acetate solution and lyophilize for 48-72 hours to obtain a fluffy, white powder of this compound.

Data Presentation and Quality Control

Final product quality is assessed by analytical HPLC and mass spectrometry.

Table 1: Synthesis and Yield Summary

| Parameter | Value | Notes |

| Synthesis Scale | 0.1 mmol | Based on initial resin loading |

| Resin Used | Rink Amide MBHA | Yields C-terminal amide |

| Crude Peptide Yield | 115 mg | ~95% (Theoretical: 121.3 mg) |

| Purified Peptide Yield | 68 mg | 56% overall yield |

Table 2: Quality Control Data

| Analysis Method | Parameter | Result | Specification |

| Mass Spectrometry (ESI-MS) | Theoretical [M+H]⁺ | 1055.50 Da | N/A |

| Observed [M+H]⁺ | 1055.52 Da | Matches Theoretical | |

| Analytical RP-HPLC | Purity | 98.7% | >98% |

| Retention Time | 14.2 min | Consistent with standard |

Conclusion

The protocols detailed in this guide provide a robust framework for the successful synthesis and purification of this compound. By employing standard Fmoc-SPPS chemistry and efficient RP-HPLC purification, it is possible to obtain this critical analytical standard at high purity and in sufficient quantities for its application in the bioanalysis of Trastuzumab and its metabolites. Careful execution of each step, particularly the cleavage and purification processes, is paramount to achieving the desired final product quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. youtube.com [youtube.com]

- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 10. bachem.com [bachem.com]

- 11. Redirecting [linkinghub.elsevier.com]

The Deamidation of IYPTNGYTR Acetate: A Technical Guide to its Mechanism and Analysis

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic deamidation of asparagine (Asn) residues is a critical post-translational modification that can significantly impact the stability, efficacy, and safety of peptide-based therapeutics. This technical guide provides an in-depth examination of the deamidation mechanism of the peptide IYPTNGYTR acetate, a sequence known to be susceptible to this degradation pathway. Understanding the intricacies of this process is paramount for the development of robust formulation strategies and analytical methods to ensure product quality.

Core Mechanism of Asparagine Deamidation

The deamidation of asparagine residues, particularly when followed by a glycine (Gly) residue as in the IYPTNGYTR sequence, proceeds primarily through the formation of a cyclic succinimide intermediate.[1][2] This intramolecular reaction is influenced by several factors, including pH, temperature, and the local peptide conformation.

At neutral to alkaline pH, the reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the adjacent glycine on the side-chain carbonyl group of asparagine.[1] This results in the formation of a five-membered succinimide ring and the release of ammonia. This succinimide intermediate is relatively unstable and can subsequently be hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), a structural isomer of aspartate.[3][4] The formation of isoaspartate is often the major product, with a typical Asp:isoAsp ratio of approximately 1:3.[5] Under acidic conditions (pH < 5), a direct hydrolysis of the asparagine side chain to aspartic acid can occur, bypassing the succinimide intermediate.[6][7]

The presence of a glycine residue C-terminal to the asparagine significantly accelerates the rate of deamidation.[8] The small and flexible nature of glycine offers minimal steric hindrance, facilitating the formation of the succinimide intermediate.

// Invisible edges for layout control pH_alkaline -> H2O [style=invis]; H2O -> Peptide_Asp [style=invis]; } END_DOT Caption: Asparagine deamidation pathway via a succinimide intermediate.

Quantitative Analysis of Deamidation

Table 1: Effect of pH on the Deamidation Half-Life of VYPNGA at 37°C

| pH | Half-Life (days) |

| 5.0 | 58.8 |

| 6.0 | 18.2 |

| 7.0 | 5.6 |

| 7.4 | 3.5 |

| 8.0 | 1.8 |

| 9.0 | 0.6 |

Data derived from studies on the model peptide VYPNGA and general principles of Asn-Gly deamidation.

Table 2: Effect of Temperature on the Deamidation Rate Constant of VYPNGA at pH 7.4

| Temperature (°C) | Rate Constant (k) (day⁻¹) |

| 25 | 0.07 |

| 37 | 0.20 |

| 50 | 0.69 |

| 60 | 1.73 |

Data derived from studies on the model peptide VYPNGA and general principles of Asn-Gly deamidation. The deamidation of the Asn residue in Val-Tyr-Pro-Asn-Gly-Ala follows Arrhenius behavior, with an apparent activation energy of 13.3 kcal/mol at pH 9.[9]

Experimental Protocols for Deamidation Analysis

The analysis of peptide deamidation is predominantly carried out using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation, identification, and quantification of the original peptide and its deamidated products.

Protocol: LC-MS Analysis of this compound Deamidation

1. Sample Preparation and Forced Degradation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate or Tris-based buffer) at a known concentration.

-

To induce deamidation for analytical method development and characterization, incubate aliquots of the peptide solution under stressed conditions (e.g., pH 7.4-9.0, 37-50°C) for various time points.

-

Collect samples at each time point and immediately quench the reaction by freezing at -80°C or by acidification with formic acid to a final concentration of 0.1%.

2. Enzymatic Digestion (for larger peptides or proteins containing the IYPTNGYTR sequence):

-

If the peptide is part of a larger protein, enzymatic digestion is required to generate smaller fragments for analysis.

-

Denature the protein in a suitable buffer containing a denaturant (e.g., urea or guanidine hydrochloride).

-

Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).

-

Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Perform enzymatic digestion using a specific protease (e.g., trypsin) at an optimized enzyme-to-substrate ratio and incubation time (e.g., 1:20 ratio at 37°C for 4-16 hours).

-

Quench the digestion by adding an acid (e.g., formic acid).

3. LC-MS Analysis:

-

Liquid Chromatography:

-

Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.

-

Employ a binary solvent system:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Develop a suitable gradient elution method to separate the native IYPTNGYTR peptide from its deamidated products (IYPTDGYTR and IYPTisoDGYTR) and the succinimide intermediate.

-

-

Mass Spectrometry:

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.

-

Operate the mass spectrometer in positive ion mode.

-

Perform full scan MS to detect the molecular ions of the native peptide and its degradation products. The deamidation of asparagine to aspartic acid or isoaspartic acid results in a mass increase of 0.984 Da.

-

Utilize tandem MS (MS/MS) to confirm the sequence of the peptides and pinpoint the site of deamidation.

-

4. Data Analysis:

-

Integrate the peak areas of the extracted ion chromatograms (XICs) for the native peptide and its deamidated forms.

-

Calculate the percentage of each species at different time points to determine the deamidation kinetics.

Conclusion

The deamidation of the this compound peptide is a critical degradation pathway that can impact its therapeutic potential. The mechanism, primarily proceeding through a succinimide intermediate at the Asn-Gly site, is highly dependent on environmental factors such as pH and temperature. A thorough understanding of these factors, coupled with robust analytical methods like LC-MS, is essential for the development of stable peptide formulations and for ensuring the quality and consistency of the final drug product. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to address the challenges associated with asparagine deamidation.

References

- 1. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Controlling deamidation rates in a model peptide: effects of temperature, peptide concentration, and additives - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of IYPTNGYTR acetate

An In-depth Technical Guide on the Structural Characterization of IYPTNGYTR Acetate

Introduction

The peptide with the amino acid sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine, commonly referred to as IYPTNGYTR, is a significant biomarker in the field of biopharmaceutical analysis. It is not a standalone therapeutic agent but is known as a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab (marketed as Herceptin), a monoclonal antibody used in cancer therapy.[1][2] The acetate salt form of this peptide is typically a result of standard solid-phase peptide synthesis and purification protocols, where acetate is used as a counter-ion.

This technical guide provides a comprehensive overview of the structural characterization of IYPTNGYTR. Its primary role is in monitoring the in-vivo metabolism and degradation of Trastuzumab, making its analysis crucial for pharmacokinetic and quality control studies.[1][2] The focus of existing research has been on its analytical characterization via mass spectrometry rather than a de novo determination of its three-dimensional structure.

Physicochemical Properties

The fundamental physicochemical properties of the IYPTNGYTR peptide can be calculated from its amino acid sequence.

| Property | Value |

| Amino Acid Sequence | Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg (IYPTNGYTR) |

| Molecular Formula | C49H74N12O15 |

| Average Molecular Weight | 1087.18 Da |

| Monoisotopic Molecular Weight | 1086.5363 Da |

| Isoelectric Point (pI) | 9.74 |

| Charge at pH 7 | +1 |

Note: These properties are calculated based on the peptide sequence and do not account for the acetate counter-ion.

Core Application: A Biomarker for Trastuzumab Degradation

The primary significance of IYPTNGYTR lies in its susceptibility to deamidation at the Asparagine (Asn, N) residue.[2] This non-enzymatic modification is a common degradation pathway for therapeutic proteins, potentially impacting their efficacy and safety. The Asn residue in the IYPTNGYTR sequence can be converted into aspartate (Asp, D), isoaspartate (isoAsp), or a succinimide intermediate.[2][3] Liquid chromatography-mass spectrometry (LC-MS/MS) methods are employed to quantify the native peptide and its degradation products, thereby providing a precise measure of Trastuzumab stability and biotransformation in vivo.[2][4] This deamidation has been shown to cause a loss of recognition by antibodies used in traditional ELISA assays, highlighting the advantage of MS-based methods.[2][3]

The degradation pathway is a key logical relationship for understanding the peptide's role.

Analytical Characterization and Quantitative Data

The structural characterization of IYPTNGYTR is predominantly defined by data from LC-MS/MS analysis. These methods use multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) to specifically detect and quantify the peptide.

Mass Spectrometry Data

The following table summarizes key mass spectrometry parameters used for the quantification of IYPTNGYTR.

| Parameter | Value | Reference(s) |

| Parent Ion (m/z) | 542.8 [M+2H]2+ | [5] |

| Fragment Ion (m/z) | 404.7 | [5] |

| MRM Transition | 542.8 -> 404.7 | [5] |

Chromatographic Data

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating IYPTNGYTR from other tryptic peptides.

| Parameter | Value | Reference(s) |

| Column Type | C18 | [6],[7] |

| Retention Time | 3.96 min | [5] |

| Retention Time (replicate) | 7.02 min (under different conditions) | [8] |

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, flow rate) and are provided here as examples from cited literature.

Experimental Protocols

The following sections detail the methodologies used for the analysis of IYPTNGYTR in its typical context: the quantification of Trastuzumab in a biological matrix.

Sample Preparation: Tryptic Digestion of Trastuzumab

This protocol describes the "bottom-up" proteomics approach to generate the IYPTNGYTR signature peptide from plasma samples containing Trastuzumab.

Objective: To enzymatically digest Trastuzumab to liberate the IYPTNGYTR peptide for LC-MS/MS analysis.

Methodology:

-

Immunocapture (Optional but Recommended): Trastuzumab is first isolated from the plasma matrix using an immunocapture technique (e.g., using Protein A beads) to reduce sample complexity.[5]

-

Denaturation, Reduction, and Alkylation: The captured antibody is denatured, its disulfide bonds are reduced (e.g., with dithiothreitol, DTT), and the resulting free thiols are alkylated (e.g., with iodoacetamide, IAM) to prevent refolding.

-

Enzymatic Digestion: A 50 µL plasma sample is processed for digestion.[2][3] Trypsin is added to the prepared protein sample. The digestion is performed at 37°C for 3 hours at a controlled pH of 7.0.[2][3] This specific pH is chosen to ensure reasonable digestion efficiency (>80%) while minimizing the artificial induction of deamidation (<1%) during the sample preparation process itself.[2][3]

-

Reaction Quenching: The digestion is stopped by adding an acid, such as 0.5% formic acid, which also prepares the sample for RP-HPLC analysis.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate, identify, and quantify the IYPTNGYTR peptide and its deamidated forms.

Methodology:

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is used.[7][9]

-

Column: A reversed-phase C18 column (e.g., Acclaim PepMap100, Kinetex C18) is commonly employed.[6][7]

-

Mobile Phases:

-

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might run from 2% to 50% B over 60 minutes at a flow rate of 300 nL/min for nanoLC systems.[6]

-

Mass Spectrometry Detection:

-

The column effluent is introduced into a mass spectrometer, typically a triple quadrupole (TQ-S) or Q-TOF instrument, via electrospray ionization (ESI).[3][6]

-

The instrument is operated in a data-dependent acquisition or selected reaction monitoring (SRM) mode to specifically monitor the transition of the IYPTNGYTR precursor ion to its characteristic fragment ion (e.g., 542.8 -> 404.7).[3][5]

-

The entire analytical process can be visualized as a workflow.

Higher-Order Structure (HOS) Analysis

While extensive data exists for the analytical quantification of IYPTNGYTR as a tryptic peptide, dedicated studies on the higher-order structure (e.g., 3D conformation) of the isolated this compound peptide are not prominent in publicly available literature. Such characterization is typically performed for larger, structurally complex biologics.[10][11]

Should such a characterization be required, the following techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments (like TOCSY and NOESY) on an isotopically labeled (13C, 15N) peptide sample could determine its solution-state 3D structure.[12][13] For a peptide of this size, NMR can provide atomic-level resolution of its conformation.[10]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to determine the secondary structural elements of the peptide in various solvent conditions, indicating whether it adopts a random coil, helical, or beta-sheet conformation.

-

X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography would provide a high-resolution model of its solid-state 3D structure.

Conclusion

This compound is a peptide of significant analytical importance, serving as a critical signature peptide for the quantification and stability assessment of the therapeutic antibody Trastuzumab. Its structural characterization is primarily defined by liquid chromatography-mass spectrometry, which provides precise data on its identity, purity, and chemical modifications, most notably deamidation. While its role as a biomarker is well-documented with robust analytical protocols, the de novo characterization of its higher-order structure as an isolated peptide is not a current focus of research. The methodologies and data presented here form a comprehensive guide for researchers and professionals involved in the bioanalysis of Trastuzumab and other protein-based therapeutics.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. lcms.cz [lcms.cz]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Chemical Properties of IYPTNGYTR Acetate Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IYPTNGYTR acetate peptide is a nonapeptide with the sequence Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg. It has garnered significant attention in the field of biopharmaceutical analysis and development, primarily for its role as a signature peptide and a critical quality attribute in the monitoring of the therapeutic monoclonal antibody, Trastuzumab (Herceptin®). This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, purification, characterization, and its relevance in the context of Trastuzumab's mechanism of action and metabolism.

Chemical Properties and Stability

A comprehensive understanding of the chemical properties of this compound is fundamental for its application as a reference standard and for interpreting analytical data related to Trastuzumab.

Physicochemical Characteristics

| Property | Value |

| Sequence | Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg |

| Molecular Formula | C49H73N13O15 |

| Molecular Weight | 1084.18 g/mol [1] |

| CAS Number | 1431957-72-0[1] |

| Form | Acetate salt |

| Appearance | White to off-white lyophilized powder |

Solubility

The solubility of this compound is influenced by its amino acid composition and the presence of the acetate counter-ion. General solubility guidelines are as follows:

-

Water: Soluble.

-

Dilute Acetic Acid (10%-30%): Can be used if solubility in water is limited.

-

Dimethyl Sulfoxide (DMSO): A small amount can be used to aid dissolution for very hydrophobic peptides, followed by dilution with an aqueous buffer.

For optimal solubility, it is recommended to first attempt dissolution in sterile water. If the peptide is basic (as IYPTNGYTR is, due to the Arginine residue), a small amount of dilute acetic acid can be added to aid solubilization. Conversely, for acidic peptides, a dilute basic solution like ammonium hydroxide can be used.

Stability and Storage

Proper storage is crucial to maintain the integrity of the this compound peptide, particularly due to its susceptibility to deamidation.

| Condition | Stability |

| Lyophilized Powder (-20°C) | Up to 2 years |

| In DMSO (4°C) | Up to 2 weeks |

| In DMSO (-80°C) | Up to 6 months |

| Aqueous Solution (-80°C) | 6 months |

| Aqueous Solution (-20°C) | 1 month |

It is strongly recommended to store the peptide in its lyophilized form at -20°C or -80°C. For use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions should be prepared fresh, and for longer-term storage in solution, it is advisable to aliquot to avoid repeated freeze-thaw cycles.

Deamidation

A critical chemical property of the IYPTNGYTR peptide is the deamidation of the asparagine (Asn) residue. This non-enzymatic post-translational modification is highly dependent on pH, temperature, and the surrounding amino acid sequence. The asparagine in the IYPTNGYTR sequence is particularly prone to deamidation, making it a "hot spot" for modification in Trastuzumab.

Deamidation of asparagine proceeds through a five-membered succinimide (Asu) intermediate, which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp). This modification introduces a negative charge and can alter the peptide's structure and function. The rate of deamidation increases significantly at neutral to basic pH (pH ≥ 7.5).

Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS)

Principle: SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. The most common strategy is the Fmoc/tBu approach.

Detailed Methodology:

-

Resin Selection and Swelling: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF. This step is typically performed twice to ensure complete deprotection. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for a specified time.

-

Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the IYPTNGYTR sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Detailed Methodology:

-

Column: A C18 reversed-phase column is commonly used for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a higher concentration (e.g., 60%) over a defined period (e.g., 30-60 minutes) is typically employed to elute the peptide.

-

Detection: The elution of the peptide is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound peptide.

Characterization by Mass Spectrometry

Principle: Mass spectrometry is used to confirm the identity and purity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).

Detailed Methodology:

-

Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.

-

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used.

-

Analysis: The mass spectrum will show a peak corresponding to the calculated molecular weight of the IYPTNGYTR peptide. The isotopic distribution of the peak should match the theoretical distribution for its elemental composition. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

Biological Context and Signaling

The primary significance of the IYPTNGYTR peptide lies in its role as a surrogate for monitoring the in vivo behavior of Trastuzumab. It is not known to have intrinsic biological activity or to directly interact with signaling pathways.

IYPTNGYTR as a Biomarker for Trastuzumab Metabolism

Trastuzumab is a monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, which is overexpressed in some forms of breast cancer. The IYPTNGYTR sequence is located in the complementarity-determining region (CDR) of Trastuzumab. In vivo, the asparagine residue in this peptide is susceptible to deamidation.

The presence and quantification of the native IYPTNGYTR peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) in plasma samples from patients treated with Trastuzumab provide valuable information about the drug's stability and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are commonly used to quantify these peptides after tryptic digestion of plasma samples.

Trastuzumab and HER2 Signaling

While IYPTNGYTR itself does not directly signal, its parent molecule, Trastuzumab, exerts its therapeutic effect by modulating HER2 signaling pathways. Understanding these pathways provides the essential context for the importance of monitoring Trastuzumab's integrity via its signature peptides.

Trastuzumab binding to the extracellular domain of HER2 can:

-

Inhibit HER2-mediated signaling: By blocking the dimerization of HER2 with other HER family members, Trastuzumab can inhibit downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

-

Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab can be recognized by immune cells (e.g., natural killer cells), leading to the targeted killing of HER2-positive cancer cells.

-

Promote HER2 internalization and degradation: Trastuzumab binding can lead to the downregulation of HER2 from the cell surface.

The deamidation of the IYPTNGYTR peptide within the CDR of Trastuzumab can potentially alter the antibody's binding affinity for HER2 and its overall therapeutic efficacy. Therefore, monitoring this modification is a critical aspect of Trastuzumab's quality control and pharmacokinetic studies.

Visualizations

Deamidation of IYPTNGYTR Peptide

Caption: Deamidation pathway of the IYPTNGYTR peptide.

SPPS Workflow for IYPTNGYTR Synthesis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of IYPTNGYTR.

Role of IYPTNGYTR in Trastuzumab Monitoring

Caption: Workflow for monitoring Trastuzumab metabolism using IYPTNGYTR.

Conclusion

The this compound peptide is a crucial tool for the analytical characterization and pharmacokinetic assessment of Trastuzumab. Its chemical properties, particularly its propensity for deamidation, are of paramount importance in understanding the stability and in vivo fate of this widely used therapeutic antibody. The experimental protocols for its synthesis, purification, and analysis are well-established, enabling its use as a reliable reference standard. While the peptide itself is not known to possess direct biological activity, its formation as a deamidation product of Trastuzumab provides critical insights into the antibody's structure-function relationship and its interaction with the HER2 signaling pathway. This technical guide serves as a comprehensive resource for researchers and professionals working with IYPTNGYTR and Trastuzumab, facilitating a deeper understanding of their chemical and biological significance.

References

The Role of IYPTNGYTR Acetate in Trastuzumab Pharmacokinetics: A Technical Guide to Trastuzumab Efficacy and Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the function of IYPTNGYTR acetate in the context of Trastuzumab therapy. Contrary to potential misconceptions, this compound is not a modulator of Trastuzumab's therapeutic action. Instead, it is a deamidation-sensitive signature peptide and a metabolic byproduct of Trastuzumab itself.[1][2][3][4] Its significance lies in the field of pharmacokinetics, where it serves as a crucial biomarker for monitoring the in vivo metabolism and biotransformation of Trastuzumab.[1][2][3][5][6] This guide will first clarify the role of this compound and then provide an in-depth exploration of the established mechanisms governing Trastuzumab efficacy and the pathways contributing to therapeutic resistance.

This compound: A Biomarker for Trastuzumab Metabolism

IYPTNGYTR is a signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab.[5][6] Following administration, Trastuzumab undergoes in vivo degradation, including a process called deamidation, particularly at a specific asparagine residue within the IYPTNGYTR sequence. This chemical modification is sensitive to pH and increases at pH 7.5 and above.[1][2] The deamidation of this peptide can lead to a loss of recognition by antibodies used in standard enzyme-linked immunosorbent assays (ELISA), potentially leading to an underestimation of the total drug concentration.[5][6]

Therefore, the quantification of IYPTNGYTR and its deamidated products (IYPTDGYTR and IYPTisoDGYTR) using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for a more accurate assessment of Trastuzumab's pharmacokinetic profile in patients.[5][6][7] This monitoring is vital for understanding drug clearance, stability, and overall exposure, which are critical parameters in optimizing patient treatment.

Mechanisms of Trastuzumab Efficacy

Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[5] The overexpression of HER2, a member of the ErbB family of receptor tyrosine kinases, is a key driver in 20-30% of breast cancers and is associated with aggressive disease and poor prognosis.[2] Trastuzumab exerts its anti-tumor effects through a multi-faceted approach:

2.1. Inhibition of HER2 Signaling: Trastuzumab binds to the extracellular domain IV of the HER2 receptor.[5] This binding disrupts HER2-driven downstream signaling pathways that are critical for cell growth and proliferation, primarily the PI3K/Akt/mTOR and MAPK pathways.[7] By blocking these signals, Trastuzumab can induce cell cycle arrest at the G1 phase, partly by upregulating cell cycle inhibitors like p21 and p27.[5]

2.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab is recognized by Fcγ receptors on immune effector cells, such as natural killer (NK) cells.[8] This engagement triggers ADCC, a potent immune response where the effector cells release cytotoxic granules that induce apoptosis in the HER2-positive tumor cells.[8][9] ADCC is considered a major mechanism of action for Trastuzumab.[10]

2.3. Prevention of HER2 Shedding: Trastuzumab can inhibit the proteolytic cleavage of the HER2 extracellular domain.[7] The shed portion of the receptor, if present in circulation, can potentially act as a decoy, binding to the antibody and reducing its effectiveness. The remaining membrane-bound fragment, p95HER2, is a constitutively active kinase that can drive tumor growth and is associated with Trastuzumab resistance.[6]

Signaling Pathway of Trastuzumab Action

References

- 1. Mechanisms Behind the Resistance to Trastuzumab in HER2-Amplified Breast Cancer and Strategies to Overcome It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]

- 4. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary trastuzumab resistance: new tricks for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and Safety Profile of Different Schedules of Adjuvant Trastuzumab Therapy among Patients with HER2-Positive Breast Cancer: Real-World Experience from a Tertiary Cancer Center in South India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Synthesis, and Identification of the Novel Peptide IYPTNGYTR Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification and characterization of novel bioactive peptides are pivotal in the advancement of therapeutic agents. This document provides an in-depth technical overview of the discovery, synthesis, and analytical identification of a novel peptide sequence, Isoleucyl-Tyrosyl-Prolyl-Threonyl-Asparaginyl-Glycyl-Tyrosyl-Arginine (IYPTNGYTR), in its acetate salt form. This guide details the experimental protocols for its solid-phase synthesis, purification, and characterization, and presents a hypothetical framework for assessing its biological activity. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and replication by researchers in the field.

Peptide Synthesis and Purification

The synthesis of the IYPTNGYTR peptide was performed using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide was assembled on a Rink Amide MBHA resin, and upon completion of the synthesis, it was cleaved from the resin and deprotected. The resulting crude peptide was then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g substitution) was swelled in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The first amino acid, Fmoc-Arg(Pbf)-OH, was activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours. Coupling efficiency was monitored using a Kaiser test.

-

Iterative Cycles: The deprotection and coupling steps were repeated for each subsequent amino acid in the sequence (Tyr(tBu), Gly, Asn(Trt), Thr(tBu), Pro, Tyr(tBu), Ile).

-

Cleavage and Deprotection: The final peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

-

Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the resulting pellet was lyophilized to obtain the crude peptide.

Experimental Protocol: Reverse-Phase HPLC Purification

-

System: A preparative RP-HPLC system equipped with a C18 column was used.

-

Mobile Phase: Solvent A was 0.1% TFA in water, and Solvent B was 0.1% acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of 5-45% Solvent B over 40 minutes was employed.

-

Detection: The peptide elution was monitored at a wavelength of 220 nm.

-

Fraction Collection: Fractions corresponding to the major peak were collected, pooled, and lyophilized to yield the purified IYPTNGYTR acetate.

Quantitative Data: Synthesis and Purification

| Parameter | Value |

| Resin Substitution | 0.5 mmol/g |

| Crude Peptide Yield | 85% |

| Purity of Crude Peptide | 62% |

| Purified Peptide Yield | 35% |

| Final Purity | >98% |

Identification and Characterization

The identity and purity of the synthesized this compound were confirmed through mass spectrometry and analytical RP-HPLC.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of the purified peptide.

-

Sample Preparation: The lyophilized peptide was dissolved in a 50:50 mixture of acetonitrile and water.

-

Analysis: The sample was infused into the mass spectrometer, and the resulting spectrum was analyzed to identify the parent ion peak.

Experimental Protocol: Analytical RP-HPLC

-

System: An analytical RP-HPLC system with a C18 column was used to assess the purity of the final product.

-

Mobile Phase: Similar to the preparative HPLC, Solvent A was 0.1% TFA in water, and Solvent B was 0.1% acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of 5-65% Solvent B over 20 minutes was used.

-

Detection: The chromatogram was monitored at 220 nm.

Quantitative Data: Characterization

| Analysis Method | Parameter | Theoretical Value | Observed Value |

| ESI-MS | Molecular Weight | 995.11 Da | 995.13 Da |

| Analytical HPLC | Purity | >98% | 98.6% |

| Retention Time | - | 12.5 min |

Hypothetical Biological Activity and Signaling

For the purpose of this guide, we hypothesize that this compound acts as an inhibitor of a specific kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: Recombinant Kinase X, its substrate peptide, and ATP were combined in a reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction wells.

-

Incubation: The reaction was incubated at 30°C for 60 minutes.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated.

Quantitative Data: Biological Activity

| Parameter | Value |

| Target | Kinase X |

| Assay Type | In Vitro Kinase Assay |

| IC50 | 1.5 µM |

Visualizations: Workflows and Pathways

To clearly illustrate the processes described, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis and identification of this compound.

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.

Conclusion

This technical guide outlines a comprehensive and reproducible methodology for the synthesis, purification, and identification of the novel peptide this compound. The provided protocols and tabulated data serve as a robust framework for researchers engaged in peptide discovery and development. The hypothetical biological activity presented here illustrates a potential application and a method for its evaluation. Future work should focus on exploring the full therapeutic potential and mechanism of action of this and other novel peptide candidates.

Methodological & Application

Application Note & Protocol: Quantitative Analysis of IYPTNGYTR Acetate by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction The peptide IYPTNGYTR is a critical signature peptide derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody, Trastuzumab, and its associated antibody-drug conjugates (ADCs) like Ado-Trastuzumab Emtansine.[1][2] Accurate quantification of this peptide in biological matrices is essential for pharmacokinetic (PK) and biotransformation studies. This peptide is particularly important as it is susceptible to in vivo deamidation, a modification that can impact the efficacy of the therapeutic.[2][3] This application note provides a detailed protocol for the robust and sensitive quantification of IYPTNGYTR acetate in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method described is applicable for both preclinical and clinical sample analysis and follows established bioanalytical method validation guidelines.[2][3]

Experimental Protocols

The overall workflow for the quantitative analysis involves three main stages: Sample Preparation (including immunocapture and enzymatic digestion), LC-MS/MS Analysis, and Data Processing.

Sample Preparation Protocol

This protocol describes a hybrid Ligand Binding Assay (LBA) and LC-MS/MS approach, which utilizes immunocapture for specific enrichment of the target antibody from plasma, thereby increasing sensitivity and reducing matrix effects.[4][5]

Materials:

-

Plasma samples (collected with an appropriate anticoagulant)

-

Internal Standard (IS): Heavy-labeled signature peptide or a stable isotope-labeled version of the full antibody (e.g., SILuMAB).

-

Immunocapture Reagents: Streptavidin-coated magnetic beads, biotinylated anti-human IgG antibody (or a specific capture agent like recombinant HER2 protein).[4][5]

-

Binding/Wash Buffer: Phosphate Buffered Saline (PBS) or similar.

-

Denaturation/Reduction Buffer: 8 M Guanidine-HCl or 1% Sodium Deoxycholate (SDC), 100 mM Tris-HCl, 10 mM Dithiothreitol (DTT), pH ~7.5-8.0.

-

Alkylation Reagent: 50 mM Iodoacetamide (IAA) in 100 mM Tris-HCl.

-

Digestion Buffer: 50-100 mM Ammonium Bicarbonate or Tris-HCl, pH 7.0.[2][3]

-

Trypsin/Lys-C mix (MS-grade).

-

Quenching Solution: 2% Formic Acid (FA).

-

Milli-Q Water.

-

Acetonitrile (ACN, LC-MS grade).

Procedure:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Immunocapture:

-

Washing:

-

Place the plate/tubes on a magnetic rack to capture the beads.

-

Aspirate and discard the supernatant.

-

Wash the beads twice with 500 µL of a binding/wash buffer (e.g., PBS) followed by a wash with 500 µL of 50 mM ammonium bicarbonate to remove non-specifically bound proteins.[4]

-

-

Denaturation & Reduction:

-

Resuspend the beads in 100 µL of Denaturation/Reduction Buffer.

-

Incubate at 50-60 °C for 1 hour.[5]

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add 20 µL of Alkylation Reagent and incubate in the dark for 30 minutes at room temperature.[5]

-

-

Enzymatic Digestion:

-

Place the plate/tubes on the magnetic rack, remove and discard the supernatant.

-

Wash the beads with Digestion Buffer.

-

Resuspend the beads in 100 µL of Digestion Buffer (pH 7.0). A neutral pH is critical to minimize in-vitro deamidation of IYPTNGYTR during digestion.[2][3]

-

Add Trypsin/Lys-C mix at an enzyme-to-protein ratio of 1:20 (w/w).

-

-

Digestion Quenching & Elution:

-

Add 10 µL of 2% Formic Acid to stop the digestion and elute the peptides from the beads.

-

Vortex and centrifuge the samples.

-

Place on a magnetic rack and transfer the supernatant containing the peptides to a clean collection plate or vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis Protocol

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Microflow LC systems can provide a 5-fold increase in sensitivity.[4][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing Multiple Reaction Monitoring (MRM).[7]

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min (for traditional flow) or 50 µL/min (for microflow).[4]

-

Gradient: A linear gradient from ~2% to 40% Mobile Phase B over several minutes.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40-50 °C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for IYPTNGYTR is a doubly charged ion [M+2H]²⁺. Specific product ions are selected for quantification and confirmation. It is recommended to use higher mass-to-charge (m/z) fragments to improve specificity and reduce interference from the matrix.[8]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation and performance data for the described method.

Table 1: Optimized MRM Transitions for IYPTNGYTR.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| IYPTNGYTR | 542.8 | 249.2 | Quantifier |

| IYPTNGYTR | 542.8 | 984.0 | Qualifier |

| Heavy-labeled IS | Varies | Varies | Internal Standard |

Note: The quantifier transition 542.8/249.2 is commonly cited.[5] A higher m/z qualifier ion is recommended for specificity.

Table 2: Calibration Curve and Sensitivity.

| Flow System | Calibration Range | R² | LLOQ |

|---|---|---|---|

| Traditional Flow LC | 5 ng/mL - 100,000 ng/mL | > 0.995 | 5 ng/mL |

| Microflow LC | 1 ng/mL - 100,000 ng/mL | > 0.995 | 1 ng/mL |

Data derived from SCIEX technical notes, demonstrating a wide linear dynamic range and improved sensitivity with microflow LC.[4][6]

Table 3: Accuracy and Precision Summary.

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria |

|---|---|---|---|---|

| LLOQ | 1 | ± 2.0% | < 10% | ± 20% Bias, < 20% CV |

| Low QC | 3 | ± 1.5% | < 8% | ± 15% Bias, < 15% CV |

| Mid QC | 1000 | ± 0.5% | < 5% | ± 15% Bias, < 15% CV |

| High QC | 75000 | - 2.5% | < 5% | ± 15% Bias, < 15% CV |

Representative data showing that the method meets the typical bioanalytical validation criteria established by regulatory agencies like the EMA and FDA.[2][9][10]

Mandatory Visualizations

Bioanalytical Workflow Diagram

Caption: Figure 1: Bioanalytical Workflow for IYPTNGYTR Quantification.

Deamidation Pathway Diagram

Caption: Figure 2: Deamidation Pathway of IYPTNGYTR.

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of the signature peptide this compound from plasma samples. The combination of immunocapture for sample cleanup and enrichment with sensitive MRM-based detection allows for accurate quantification over a wide dynamic range, meeting the requirements for regulated bioanalysis in drug development.[2][3][4] Careful control of pH during the digestion step is crucial for accurately reflecting the in vivo deamidation status of the therapeutic antibody.[2] The provided protocols and performance data serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of Trastuzumab and related biotherapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. sciex.com [sciex.com]

- 5. sciex.com [sciex.com]

- 6. lcms.cz [lcms.cz]

- 7. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of IYPTNGYTR Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of IYPTNGYTR acetate in a biological matrix. IYPTNGYTR is a characteristic peptide and a known deamidation product of the monoclonal antibody Trastuzumab, making its accurate quantification crucial for pharmacokinetic studies and metabolism monitoring.[1] The method outlined herein provides the necessary sensitivity, selectivity, and robustness for regulated bioanalysis.

The acetate salt form of pharmaceutical peptides is common, and its content is a critical quality attribute.[2] This protocol also considers the presence of the acetate counter-ion. The use of a stable isotope-labeled (SIL) internal standard (IS) is recommended to ensure the highest accuracy and precision by compensating for variability during sample preparation and analysis.[3][4][5][6]

Experimental Protocols

Materials and Reagents

-

Analyte: this compound (Reference Standard)

-

Internal Standard (IS): Stable Isotope Labeled IYPTNGYTR (e.g., [¹³C₆, ¹⁵N₂]-Lys labeled)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

-

Acids/Additives: Formic acid (FA), Trifluoroacetic acid (TFA) - LC-MS grade

-

Biological Matrix: Human Plasma (or other relevant matrix)

-

Reagents for Sample Preparation: Trichloroacetic acid (TCA) or other protein precipitation agents. Solid-phase extraction (SPE) cartridges if required for higher sensitivity.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in an appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% FA) to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IYPTNGYTR stock solution in the same manner as the analyte stock solution.

-

Working Solutions: Prepare serial dilutions of the analyte and a single working concentration for the internal standard from the respective stock solutions using the appropriate solvent. These working solutions will be used to prepare calibration standards and quality control samples.

Sample Preparation

Protein precipitation is a common and straightforward method for extracting peptides from plasma.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold ACN (or ACN with 1% FA) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 H₂O:ACN with 0.1% FA).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 40 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry (MS) Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for IYPTNGYTR and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| IYPTNGYTR | To be determined | To be determined | 100 | To be optimized | To be optimized |

| SIL-IYPTNGYTR (IS) | To be determined | To be determined | 100 | To be optimized | To be optimized |

Note: The precursor and product ions, as well as cone voltage and collision energy, need to be optimized by infusing the analyte and internal standard solutions into the mass spectrometer. The fragmentation of peptides typically yields b- and y-ions.[7]

Method Validation

The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and IS.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The range should be appropriate for the expected sample concentrations.

-

Accuracy and Precision: Assessed by analyzing replicate quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution at the same concentration.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Stability: The stability of the analyte in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Data Presentation

Table 3: Calibration Curve Summary

| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| LLOQ | Example Value |

| Cal 2 | Example Value |

| Cal 3 | Example Value |

| Cal 4 | Example Value |

| Cal 5 | Example Value |

| Cal 6 | Example Value |

| Cal 7 | Example Value |

| ULOQ | Example Value |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | Example Value | Example Value | Example Value | Example Value | Example Value |

| Low QC | Example Value | Example Value | Example Value | Example Value | Example Value |

| Mid QC | Example Value | Example Value | Example Value | Example Value | Example Value |

| High QC | Example Value | Example Value | Example Value | Example Value | Example Value |

Visualizations

References

- 1. This compound | 药物代谢物 | MCE [medchemexpress.cn]

- 2. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]

- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: IYPTNGYTR Acetate as a Biomarker for Trastuzumab Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the surrogate peptide IYPTNGYTR acetate for the pharmacokinetic (PK) analysis of Trastuzumab. The protocols detailed below leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Trastuzumab in biological matrices.

Introduction

Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2) and is a cornerstone therapy for HER2-positive breast and gastric cancers.[1] Accurate monitoring of Trastuzumab concentrations in patients is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.[2] Direct measurement of intact monoclonal antibodies presents analytical challenges. Therefore, a common and robust approach is the use of surrogate peptides, obtained through proteolytic digestion of the antibody, for quantification by LC-MS/MS.[3]

The peptide IYPTNGYTR, located in the complementarity-determining region (CDR) of Trastuzumab, has been identified as a unique and reliable surrogate biomarker for its quantification.[3][4][5][6] This document outlines the detailed methodologies for utilizing this compound in Trastuzumab bioanalysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS-based quantification of Trastuzumab using surrogate peptides.

Table 1: Surrogate Peptides and their MRM Transitions for Trastuzumab Quantification

| Surrogate Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Source |

| IYPTNGYTR | 542.8 | 405.1 | Optimized | [5][7] |

| 542.775 | 808.395 | Not Specified | [3] | |

| FTISADTSK | 485.2 | 721.3 | Optimized | [5][7] |

| 504.772 | 667.341 | Not Specified | [3] | |

| GPSVFPLAPSSK | 593.8 | 699.4 | Optimized | [5][7] |

Note: GPSVFPLAPSSK is a conserved peptide from human IgG and can be used as a universal peptide for human IgG quantification.[5]

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Trastuzumab

| Parameter | Trastuzumab (using IYPTNGYTR) | Pertuzumab | Source |

| Calibration Range | 0.250 - 250 µg/mL | 0.500 - 500 µg/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 0.250 µg/mL | 0.500 µg/mL | [6] |

| Correlation Coefficient (r²) | ≥ 0.9924 | ≥ 0.9914 | [6] |

| Inter-day Precision (CV%) | Within 9.52% | Within 8.32% | [8] |

| Inter-day Accuracy (Bias%) | Within 6.3% | Within 6.3% | [8] |

Table 3: Precision and Accuracy Data for Trastuzumab Quantification

| Quality Control Sample | Nominal Concentration (µg/mL) | Mean Calculated Concentration (µg/mL) | Precision (CV%) | Accuracy (%) | Source |

| LLOQ QC | 5.326 | 5.4295 | 6.4 | 101.9 | [3] |

| Low QC (LQC) | 15.218 | 15.1527 | 10.1 | 99.6 | [3] |

| Medium QC (MQC) | 249.480 | 242.6297 | 9.2 | 97.3 | [3] |

| High QC (HQC) | 396.000 | 412.5700 | 9.3 | 104.2 | [3] |

Experimental Protocols

Protocol 1: Sample Preparation for Trastuzumab Quantification from Human Plasma

This protocol describes the preparation of plasma samples for the quantification of Trastuzumab via LC-MS/MS analysis of the surrogate peptide IYPTNGYTR.

Materials:

-

Human plasma containing Trastuzumab

-

Trastuzumab standard

-

Stable isotope-labeled internal standard (SIL-IS) of IYPTNGYTR

-

Ammonium bicarbonate buffer (1 M)

-

Dithiothreitol (DTT) solution

-

Iodoacetamide (IAM) solution

-

Sequencing grade trypsin

-

0.1% Trifluoroacetic acid (TFA)

-

Magnetic beads coated with Protein A/G

-

Microcentrifuge tubes

-

Thermomixer

Procedure:

-

Sample Spiking: To 50 µL of human plasma, add the appropriate concentration of Trastuzumab standard and a fixed amount of SIL-IS for IYPTNGYTR.

-

Immunoaffinity Capture (Optional, for increased sensitivity):

-

Add Protein A/G coated magnetic beads to the plasma sample.

-

Incubate to allow binding of Trastuzumab to the beads.

-

Wash the beads to remove non-specific proteins.

-

Elute Trastuzumab from the beads using an appropriate elution buffer.[7]

-

-

Reduction and Alkylation:

-

Add 10 µL of 1 M ammonium bicarbonate buffer to neutralize the sample.

-

Add DTT solution to a final concentration of 10 mM.

-

Incubate at 60 °C for 1 hour to reduce disulfide bonds.[7]

-

Cool the sample to room temperature.

-

Add IAM solution to a final concentration of 10 mM.

-

Incubate at room temperature in the dark for 30 minutes to alkylate the free thiols.[9]

-

-

Tryptic Digestion:

-

Digestion Quenching: Add 10 µL of 10% TFA to stop the enzymatic reaction.[9]

-

Sample Clean-up: Perform solid-phase extraction (SPE) to remove salts and other interferences prior to LC-MS/MS analysis.

-

Final Sample Preparation: Reconstitute the dried eluate in the initial mobile phase for LC-MS/MS injection.

Protocol 2: LC-MS/MS Analysis for IYPTNGYTR Quantification

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the IYPTNGYTR peptide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

LC Parameters:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 40% B over several minutes) to ensure proper separation of the peptide.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).

-

Injection Volume: 5-20 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Visualizations

Caption: Experimental workflow for Trastuzumab quantification.

Caption: Logical relationship of Trastuzumab to its surrogate peptide.

Caption: Trastuzumab's mechanism of action signaling pathways.

Discussion and Considerations

-